2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound is a structurally complex molecule featuring a benzo[de]isoquinoline-1,3(2H)-dione core conjugated to a piperazine moiety via a 2-oxoethyl linker. The piperazine group is further substituted with a 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl chain. This design integrates multiple pharmacophoric elements:
- The benzo[de]isoquinoline-dione scaffold is known for its planar aromatic structure, which often enhances intercalation with biological targets like enzymes or receptors .
- The piperazine ring is a common feature in CNS-active compounds, facilitating interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
2-[2-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5/c34-22(16-33-26(35)20-5-1-3-17-4-2-6-21(23(17)20)27(33)36)31-12-9-30(10-13-31)11-14-32-28(37)24-18-7-8-19(15-18)25(24)29(32)38/h1-8,18-19,24-25H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDHEOGJUOXHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. Its structural features suggest it may interact with various biological pathways, particularly in the context of cancer and neurodegenerative diseases. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique combination of isoindole and piperazine moieties along with a benzoisoquinoline core. This structural diversity may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 286.31 g/mol |
| CAS Number | 125700-73-4 |
Research indicates that compounds similar to this one may exert their effects through the inhibition of specific signaling pathways. For instance, studies have shown that derivatives can inhibit the Wnt/β-catenin pathway, which is crucial in various cellular processes including proliferation and differentiation . The inhibition of this pathway has been linked to the promotion of cardiomyogenesis and potential anticancer effects.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For example:
- Wnt Signaling Inhibition : Compounds that inhibit Wnt signaling have been shown to reduce tumor growth in various cancer models. The compound may share this property due to its structural similarities with known Wnt inhibitors .
Neuroprotective Effects
The compound's potential neuroprotective properties are also noteworthy. Research has suggested that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is critical for memory and learning processes. This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
- Cardiomyogenesis Induction : A study demonstrated that a structurally similar compound significantly enhanced cardiomyocyte differentiation from human embryonic stem cells (hESCs) by inhibiting the Wnt pathway . The compound's ability to stabilize Axin and inhibit tankyrase enzymes was highlighted as a mechanism for promoting cardiac lineage commitment.
- Acetylcholinesterase Inhibition : Another study focused on the synthesis of derivatives that showed promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative disorders .
Research Findings
Recent investigations into related compounds have yielded significant insights into their biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and pharmacological features of the target compound with its closest analogs:
Key Observations:
Structural Complexity: The target compound is more elaborate than most analogs, combining a benzo[de]isoquinoline-dione with a methanoisoindole-dione. This may enhance target selectivity but complicate synthesis .
Pharmacological Trends : Piperazine-containing analogs (e.g., Compound 9, PS25) show affinity for CNS receptors (5-HT1A, NK1), suggesting the target compound may share similar applications .
Synthetic Challenges : The target’s multi-step synthesis likely requires precise coupling of bulky intermediates, akin to PS25’s bromopropyl-piperazine strategy .
Research Findings and Implications
Receptor Binding: Piperazine-isoindolinone hybrids (e.g., Compound 9) exhibit nanomolar affinity for 5-HT1A, implying the target compound’s piperazine moiety could confer similar activity .
Synthetic Feasibility : Evidence from PS25’s synthesis supports the viability of using brominated intermediates to link piperazine and isoindole-dione units, though steric hindrance may require optimized conditions.
Structural Optimization: The benzo[de]isoquinoline-dione in the target compound may outperform simpler isoindolinones (e.g., Compound 9) in terms of metabolic stability due to increased aromatic surface area .
Unresolved Questions : The exact biological targets and pharmacokinetic profile of the target compound remain uncharacterized. Further studies should prioritize in vitro receptor binding assays and ADMET profiling.
Q & A
Q. What ethical and safety guidelines apply to handling this compound in preclinical studies?
- Answer :
- In vitro protocols : Follow OECD 439 for skin irritation testing and ISO 10993-5 for cytotoxicity .
- Animal studies : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample-size justification .
- Data integrity : Use blockchain-enabled ELNs (electronic lab notebooks) to ensure traceability and prevent data manipulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
